3-Methoxy-6-methyl-1,8,9-anthracenetriol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
71728-49-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-methoxy-6-methylanthracene-1,8,9-triol |
InChI |
InChI=1S/C16H14O4/c1-8-3-9-5-10-6-11(20-2)7-13(18)15(10)16(19)14(9)12(17)4-8/h3-7,17-19H,1-2H3 |
InChI Key |
FVUVEJYBZHKPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)O)O)O)OC |
Origin of Product |
United States |
Contextualization Within the Class of Anthracene Derivatives and Polyhydroxylated Aromatics
3-Methoxy-6-methyl-1,8,9-anthracenetriol belongs to the broad class of anthracene (B1667546) derivatives. Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. nih.gov Derivatives of this core structure are a diverse group of compounds that have been extensively studied for their unique photophysical, photochemical, and biological properties. nih.gov They are subjects of research in fields ranging from materials science, where they are used in organic light-emitting diodes (OLEDs) and solar cells, to medicinal chemistry. nih.gov
The presence of multiple hydroxyl groups (-OH) on the aromatic rings also classifies this compound as a polyhydroxylated aromatic compound. These compounds are known for their potential as antioxidants and their ability to participate in various biological pathways. Lignin, an abundant natural polymer, is a rich source of polyhydroxylated aromatics and is being explored for the production of valuable chemicals and materials. The hydroxyl substitutions on the anthracene scaffold are expected to influence the molecule's solubility, reactivity, and potential for biological interactions.
Historical Perspectives and Evolution of Research on Anthracenetriol Scaffolds
The history of research on the core anthracenetriol scaffold is most prominently associated with the compound 1,8,9-anthracenetriol, also known by its common name, Dithranol or Anthralin (B1665566). Research on Anthralin dates back to the early 20th century, where its efficacy in treating skin conditions like psoriasis was discovered. This led to extensive investigation into its mechanism of action and the development of various formulations.
The evolution of research on anthracenetriol scaffolds has largely focused on understanding the structure-activity relationship of compounds like Anthralin. Studies have explored how modifications to the anthracene (B1667546) core, such as the addition or alteration of substituent groups, affect its biological and chemical properties. However, this historical research predominantly centers on the unsubstituted 1,8,9-anthracenetriol and its direct derivatives, with little to no specific mention or investigation of 3-Methoxy-6-methyl-1,8,9-anthracenetriol in the historical scientific literature.
Rationale for Investigating 3 Methoxy 6 Methyl 1,8,9 Anthracenetriol in Academic Research
Conformational Analysis and Stereochemical Considerations in Anthracenetriols
The conformational and stereochemical properties of anthracenetriols are dictated by the rigid, planar structure of the fused three-ring anthracene (B1667546) system and the nature and position of its substituents.
Stereochemical Considerations: Stereochemistry explores the three-dimensional arrangement of atoms. A molecule is chiral if it is non-superimposable on its mirror image. The parent compound, 1,8,9-anthracenetriol, is achiral as it possesses a plane of symmetry. Similarly, this compound is also achiral. However, the introduction of chirality into anthracenetriol analogues is possible. If a substituent at a different position were to create a stereocenter, or if the substitution pattern were to induce axial chirality due to restricted rotation (atropisomerism), then stereoisomers (enantiomers and diastereomers) would exist. While common in biaryl systems, atropisomerism is less frequent in simple substituted anthracenes but serves as a point of stereochemical consideration in more complex analogues.
Computational Elucidation of Electronic Structures and Quantum Chemical Properties of this compound and Analogues
Computational chemistry provides profound insights into the molecular and electronic properties of anthracenetriols. Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods, are used to model their structure and predict their behavior. nih.govmdpi.comlongdom.org
Studies on the parent compound, 1,8,9-anthracenetriol (also known as anthralin or dithranol), have been particularly informative. Semi-empirical calculations using the Austin Model 1 (AM1) method have shown that the keto tautomer (1,8-dihydroxy-9(10H)-anthracenone) is significantly more stable than the enol tautomer (1,8,9-anthracenetriol) by approximately 9.5 kcal/mol. nih.gov This stability is attributed to strong electrostatic interactions involving the hydroxyl hydrogens and the keto oxygen. nih.gov
Time-dependent density functional theory (TD-DFT) calculations have been successfully employed to predict the electronic absorption spectra of anthralin. peerj.comau.dk These studies allow for the assignment of observed spectral bands to specific electronic transitions within the molecule, correlating well with experimental data from techniques like synchrotron radiation linear dichroism (SRLD) spectroscopy. peerj.comau.dk Such analyses reveal the polarization of different electronic transitions along the molecular axes. peerj.com Computational models are also used to investigate molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and other properties that are crucial for understanding the molecule's reactivity and potential interactions. mdpi.comresearchgate.net
| Computational Method | Property | Finding | Reference |
|---|---|---|---|
| AM1 (Semi-empirical) | Tautomeric Stability | The keto form (anthralin) is 9.5 kcal/mol more stable than the enol form (1,8,9-anthracenetriol). | nih.gov |
| AM1 (Semi-empirical) | Partial Atomic Charge | Hydroxy hydrogens exhibit a partial charge of +0.25, while the keto oxygen has a partial charge of -0.40. | nih.gov |
| TD-DFT | Electronic Spectra | Accurately predicts UV absorption spectra and allows for the assignment of a dozen electronic transitions. | peerj.com |
| DFT (B3LYP) | Molecular Orbitals (HOMO/LUMO) | Calculations of frontier molecular orbitals help in understanding electronic properties and reactivity. | mdpi.com |
Analytical Applications of 1,8,9-Anthracenetriol Derivatives in Advanced Spectroscopic Techniques
Anthracenetriol derivatives are utilized in various analytical methods due to their unique spectroscopic properties. Their strong UV absorbance makes them suitable for detection in techniques like high-performance liquid chromatography (HPLC). nih.gov Mass spectrometry has also been used for the unequivocal identification and purity determination of anthralin derivatives. nih.gov
One of the most significant analytical applications of 1,8,9-anthracenetriol (dithranol) is its role as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. nih.govhoneywell.comnih.gov In MALDI, a matrix compound is mixed with an analyte; upon irradiation with a laser, the matrix absorbs the energy and facilitates the "soft" ionization and desorption of the analyte molecules, allowing for the analysis of large and fragile molecules. nih.gov
Dithranol has been identified as a particularly effective MALDI matrix for the characterization of non-polar analytes, such as synthetic polymers. nih.govucsb.edu It has been successfully used to analyze a variety of polymers, including polystyrene (PS), poly(ethylene oxide) (PEO), and poly(ethylene terephthalate) (PET), often in conjunction with a cationizing agent like a silver or sodium salt. nih.govresearchgate.netnist.gov
Furthermore, dithranol has been employed as a matrix for mass spectrometry imaging (MSI), a technique that maps the spatial distribution of molecules on a surface, such as a biological tissue section. researcher.lifenih.govjove.com It has proven useful for the imaging of endogenous lipids from tissue surfaces, where its hydrophobic nature facilitates efficient co-crystallization with lipid analytes. researcher.lifenih.gov While it can generate some background signals, the use of high-resolution mass spectrometers like Fourier transform ion cyclotron resonance (FTICR) instruments can effectively resolve analyte signals from matrix interference. researcher.lifenih.gov
| Analyte Class | Specific Examples | Key Findings | Reference |
|---|---|---|---|
| Synthetic Polymers | Polystyrene (PS), Polyisoprene, Poly(ethylene oxide), Poly(methyl methacrylate), Poly(ethylene terephthalate) (PET) | Identified as a good matrix for non-polar polymers, often requiring a cationizing agent (e.g., AgTFA, NaI). Molecular weights calculated are in good agreement with other methods. | nih.govucsb.eduresearchgate.netnist.gov |
| Endogenous Lipids | Lipids on mammalian tissue surfaces (e.g., bovine lens) | Useful for mass spectrometry imaging (MSI). Favorable results for on-tissue profiling of polar lipids compared to other common matrices when using high-resolution MS. | researcher.lifenih.govjove.com |
| Small Molecules | General non-polar analytes | Recommended as a starting point for non-polar small molecule analysis. | ucsb.edu |
Total Synthesis Approaches for Substituted Anthracenetriols
The total synthesis of asymmetrically substituted anthracenetriols is a challenging endeavor that hinges on the effective and selective introduction of various functional groups onto the anthracene core. A common and logical approach involves the construction of a correspondingly substituted anthraquinone (B42736) precursor, which can then be reduced to the desired anthracenetriol.
Chemical Reduction Methodologies from Anthraquinone Precursors
A prevalent strategy for the synthesis of anthracene derivatives is the chemical reduction of a stable anthraquinone intermediate. wikipedia.org This approach is advantageous as the 9 and 10 positions of the anthracene are protected as a quinone, which directs electrophilic substitution to the outer rings. wikipedia.org A variety of reducing agents have been employed for this transformation, with the choice of reagent often depending on the other functional groups present in the molecule.
Commonly used reducing agents and their general applications are summarized below:
| Reducing Agent | Typical Reaction Conditions | Notes |
| Zinc dust / Pyridine or NaOH | Heating with the respective solvent | A classic and effective method for the reduction of anthraquinones. wikipedia.org |
| Sodium borohydride (B1222165) (NaBH₄) | Often used in an alkaline medium | A milder reducing agent, which can be selective in the presence of other reducible functional groups. wikipedia.org |
| Lithium aluminum hydride (LAH) | Anhydrous ether or THF | A powerful reducing agent capable of reducing a wide range of functional groups. wikipedia.org |
| Zinc / Ammonia with HCl | A two-step process involving reduction and subsequent acidification | Used for the synthesis of substituted dichloroanthracenes from their corresponding anthraquinones. wikipedia.org |
For the synthesis of this compound, a potential synthetic route would involve the reduction of a 1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione precursor. The selection of the reducing agent would be critical to ensure the preservation of the methoxy and hydroxyl groups.
Selective Functionalization for Methoxy and Methyl Group Introduction
The regioselective introduction of methoxy and methyl groups onto the anthracene or anthraquinone skeleton is a key challenge in the synthesis of this compound.
Methyl Group Introduction: A common method for introducing a methyl group is through a Friedel-Crafts reaction. For instance, 2-methylanthraquinone (B1664562) can be synthesized by the reaction of phthalic anhydride (B1165640) with toluene (B28343). wikipedia.org This reaction proceeds via a double electrophilic aromatic substitution. wikipedia.org This strategy could potentially be adapted to use a substituted phthalic anhydride or a substituted toluene derivative to achieve the desired substitution pattern.
Methoxy Group Introduction: The introduction of a methoxy group can be achieved through various methods. One approach involves the use of a precursor with a hydroxyl group that can be subsequently methylated. Biosynthetic pathways have also shed light on enzymatic methylation of anthraquinones, which could inspire synthetic strategies. nih.gov Additionally, oxidative photocyclization has been employed in the regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione, demonstrating a method for incorporating a methoxy group into a polycyclic aromatic system. nih.gov
A plausible synthetic sequence for a precursor to this compound could involve the following conceptual steps:
Synthesis of a suitably substituted anthraquinone, for example, through a Diels-Alder reaction between a substituted naphthoquinone and a diene, or through Friedel-Crafts acylation.
Selective introduction of the methyl and methoxy groups onto the anthraquinone core. This might involve protecting groups to direct the substitution to the desired positions.
Introduction of the hydroxyl groups at the 1 and 8 positions, which are common features in many naturally occurring anthraquinones.
Finally, reduction of the anthraquinone to the anthracenetriol.
Development of Novel Derivatives for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, the synthesis of a library of analogues with systematic structural modifications is essential. These modifications can probe the importance of the methoxy, methyl, and hydroxyl groups for a given biological activity.
Key derivatization strategies could include:
Variation of the Alkoxy Group: The methoxy group at the 3-position could be replaced with other alkoxy groups (e.g., ethoxy, propoxy) or a free hydroxyl group to assess the impact of steric bulk and hydrogen bonding potential.
Modification of the Methyl Group: The methyl group at the 6-position could be altered to other alkyl groups or functionalized to introduce polar substituents.
Esterification or Etherification of Hydroxyl Groups: The hydroxyl groups at the 1, 8, and 9 positions are prime sites for derivatization to form esters or ethers, which would modulate the polarity and bioavailability of the molecule.
Methodological Advancements in Anthracenetriol Chemical Synthesis
Recent advancements in synthetic organic chemistry offer new tools that can be applied to the synthesis of complex anthracenetriols. Transition metal-catalyzed reactions have become increasingly important for the construction of anthracene scaffolds with high efficiency and selectivity. nih.gov Methodologies such as C-H activation allow for the direct functionalization of the anthracene core, potentially reducing the number of steps required for synthesis. nih.gov
Microwave-assisted synthesis has also emerged as a powerful technique for accelerating reactions and improving yields in the synthesis of anthracene derivatives. For instance, the hydroxylation of 3-methylanthracene can be achieved in significantly shorter reaction times under microwave irradiation compared to conventional heating.
Furthermore, the exploration of novel precursors and synthetic pathways, such as those inspired by biosynthetic routes, may lead to more efficient and sustainable methods for producing substituted anthracenetriols. nih.govnih.gov The use of precursors like acetic acid and malonic acid in the biosynthesis of anthraquinones in Rheum tanguticum suggests that biomimetic approaches could be a fruitful area for future research. nih.gov
Computational Molecular Modeling and Simulation Studies on Anthracenetriol Protein Interactions
Molecular Docking Investigations of 3-methyl-1,8,9-anthracenetriol (B190791) with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand and predict the interaction between a ligand and its protein target.
Recent in silico studies have explored the interaction between 3-methyl-1,8,9-anthracenetriol and Focal Adhesion Kinase 1 (PTK2), a non-receptor tyrosine kinase involved in cell adhesion and motility. These studies employ molecular docking simulations to predict the binding affinity and identify key amino acid residues involved in the interaction.
The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the protein. A more negative score typically suggests a stronger and more stable interaction. For the complex of 3-methyl-1,8,9-anthracenetriol and PTK2, a significant binding affinity has been reported, suggesting a potent inhibitory potential.
The interactions are characterized by a network of hydrogen bonds and hydrophobic interactions. For instance, the hydroxyl groups of the anthracenetriol core can form hydrogen bonds with amino acid residues in the active site of PTK2, such as Cys502 and Gly505. The methyl group and the aromatic rings contribute to hydrophobic interactions with residues like Val484 and Leu553, further stabilizing the complex.
Table 1: Molecular Docking Results for 3-methyl-1,8,9-anthracenetriol with PTK2
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.1 | Val484, Cys502, Gly505, Leu553 |
| Hydrogen Bonds | 3 | Cys502, Gly505 |
Dynamic Behavior and Stability Profiling of Anthracenetriol-Protein Complexes via Molecular Dynamics Simulations
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. These simulations track the movements of atoms and molecules, providing a more realistic representation of the biological system.
RMSF, on the other hand, measures the fluctuation of individual amino acid residues around their average positions. High RMSF values indicate regions of the protein with high flexibility, while low values suggest more rigid regions. The active site residues of PTK2, when bound to 3-methyl-1,8,9-anthracenetriol, have been observed to exhibit lower RMSF values compared to the unbound protein, suggesting that the ligand stabilizes the active site.
Table 2: MD Simulation Stability Parameters for the 3-methyl-1,8,9-anthracenetriol-PTK2 Complex
| Parameter | Observation | Implication |
|---|---|---|
| RMSD | Plateau observed after initial fluctuation | The complex is structurally stable over time. |
The stability of the ligand-protein complex is often maintained by a network of hydrogen bonds. MD simulations allow for the analysis of the dynamics of these hydrogen bonds, including their formation, breakage, and persistence over time. For the 3-methyl-1,8,9-anthracenetriol-PTK2 complex, key hydrogen bonds identified in docking studies have been shown to be stable throughout the simulation, confirming their importance in ligand binding.
SASA measures the surface area of the protein that is accessible to the solvent. A decrease in SASA upon ligand binding suggests that the ligand is buried within the protein's binding pocket and shielded from the solvent, which is characteristic of a stable complex. MD simulations have shown a decrease in the SASA of the PTK2 active site upon binding of 3-methyl-1,8,9-anthracenetriol, further supporting the formation of a stable and compact complex.
Pharmacophore Modeling and Virtual Screening Approaches for Anthracenetriol Analogues
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions) required for biological activity. Once a pharmacophore model is developed based on a known active compound like 3-methyl-1,8,9-anthracenetriol, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of new potential drug candidates with similar or improved activity. While this is a standard and powerful technique in drug discovery, specific pharmacophore models derived from 3-Methoxy-6-methyl-1,8,9-anthracenetriol and subsequent virtual screening campaigns are not detailed in the current body of scientific literature.
Elucidation of Molecular Mechanisms of Action for Anthracenetriol Derivatives
Mechanism of Enzyme Inhibition by Anthracenetriol Analogues (e.g., PTK2 Inhibition by 3-methyl-1,8,9-anthracenetriol)
The therapeutic effects of many compounds are rooted in their ability to inhibit specific enzymes, thereby modulating biological pathways. Anthracenetriol derivatives have demonstrated significant potential as enzyme inhibitors, targeting key players in cellular processes.
A prominent example is the inhibition of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK), by 3-methyl-1,8,9-anthracenetriol (B190791). PTK2 is a crucial protein involved in cell adhesion, migration, proliferation, and survival. The inhibition of this kinase can disrupt these fundamental cellular activities. Molecular docking studies have revealed that 3-methyl-1,8,9-anthracenetriol binds effectively to PTK2, forming a stable complex. This interaction is characterized by a strong binding free energy, indicating a high potential for therapeutic application in conditions where PTK2 is overactive.
The broader family of anthraquinones and anthrones, from which anthracenetriols are derived, are known to inhibit a variety of human carbonyl-reducing enzymes. researchgate.net Studies on selected anthraquinone (B42736) derivatives have shown inhibitory activity against enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. researchgate.net For instance, certain derivatives displayed IC50 values in the low micromolar range against AKR1B10, while the strongest inhibition was observed with the SDR enzyme Carbonyl Reductase 1 (CBR1). researchgate.net Kinetic analyses of these interactions often suggest noncompetitive or uncompetitive inhibition mechanisms, where the inhibitor does not bind to the active site of the enzyme but to the enzyme-substrate complex or a separate allosteric site. researchgate.net The development of enzyme inhibitors from natural products like anthraquinones is a significant area of research for discovering new therapeutic lead compounds. nih.govnih.gov
| Compound/Derivative | Target Enzyme | Mechanism/Effect | Reference |
|---|---|---|---|
| 3-methyl-1,8,9-anthracenetriol | Protein Tyrosine Kinase 2 (PTK2/FAK) | Forms a stable complex, inhibiting kinase activity involved in cell adhesion and migration. Binding free energy of -21.92 kcal/mol. | |
| Anthraquinone Derivatives (e.g., emodin) | Aldo-keto reductase (AKR) and Short-chain dehydrogenase/reductase (SDR) superfamily enzymes | Inhibition of enzymes like AKR1B10 and CBR1, with IC50 values in the low micromolar range. | researchgate.net |
| Anthralin (B1665566) (Dithranol) | Leukotriene B4 (LTB4) production | Potent inhibitor of LTB4 production in human neutrophils (IC50 = 7 μM). | caymanchem.com |
Investigation of Intracellular Signaling Pathway Modulation by Anthracenetriols
Beyond direct enzyme inhibition, anthracenetriol derivatives can exert their effects by modulating complex intracellular signaling pathways. These pathways are the communication networks within cells that dictate responses to external and internal stimuli. Phenolic compounds, a broad category that includes anthracenetriols, are known to influence a wide range of these signaling cascades, many of which are associated with inflammation. nih.gov
Chronic inflammation is a mediating factor in numerous diseases, and suppressing it is a key therapeutic strategy. nih.gov Anthracenetriols and related phenolic compounds can modulate inflammation-associated signaling pathways, including:
Protein Tyrosine Kinases (PTKs): As discussed with PTK2, these enzymes are often the starting point for signaling cascades that control cell growth, proliferation, and differentiation. nih.gov By inhibiting PTKs, anthracenetriols can block these downstream signals.
Mitogen-Activated Protein Kinases (MAPKs): The MAPK pathway is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. Anthralin, for example, has been shown to modulate signaling in keratinocytes. caymanchem.com
Nuclear Factor-kappa B (NF-κB): This protein complex plays a critical role in regulating the immune response to infection and is a key mediator of the inflammatory response. nih.gov
The modulation of these pathways can lead to a decrease in the production of inflammatory mediators. nih.gov For instance, 3-methyl-1,8,9-anthracenetriol exhibits anti-inflammatory properties by inhibiting the production of such mediators, which suggests its potential in treating inflammatory conditions. The ability of these compounds to interfere with multiple signaling pathways highlights their potential as multi-functional therapeutic agents. wordpress.com
Broader Biological Activities and Their Molecular Basis (e.g., Antimicrobial Properties of Anthraquinone/Anthracenetriol Scaffolds)
The anthracenetriol scaffold is the basis for a wide spectrum of biological activities, most notably antimicrobial properties. Anthraquinone derivatives, found in many plants and microorganisms, have shown significant potential in combating various microbial infections, including those caused by antibiotic-resistant bacteria. wordpress.comnih.gov
The antimicrobial mechanisms of the anthraquinone/anthracenetriol scaffold are multifaceted and can include:
Disruption of Cell Membranes/Walls: These compounds can interfere with the integrity of the microbial cell wall or membrane, leading to cell lysis and death. wordpress.com The positive charge on some modified scaffolds can interact electrostatically with the negatively charged bacterial membrane, impairing its function. nih.gov
Inhibition of Biofilm Formation: Bacteria often form protective biofilms that enhance their resistance. Anthraquinones can prevent the formation of these biofilms, making the bacteria more susceptible to treatment. nih.govdeepdyve.com
Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives can interfere with the fundamental processes of DNA replication and protein production, halting microbial growth and proliferation. nih.govdeepdyve.com
Blockage of Energy Metabolism: By targeting key enzymes in metabolic pathways, these compounds can cut off the energy supply of the microbes. nih.govdeepdyve.com
The structure of the anthraquinone derivative is closely related to its antibacterial activity. rsc.org For instance, increasing the polarity of substituents on the anthraquinone core can lead to more potent antibacterial effects. deepdyve.comrsc.org These compounds are effective against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govnih.gov
| Antimicrobial Mechanism | Description | Reference |
|---|---|---|
| Cell Wall/Membrane Disruption | Interferes with the structural integrity of the microbial cell envelope, leading to cell death. | wordpress.com |
| Biofilm Formation Inhibition | Prevents bacteria from forming protective biofilm communities. | nih.govdeepdyve.com |
| Inhibition of Nucleic Acid/Protein Synthesis | Blocks essential life processes of DNA replication and protein production. | nih.govdeepdyve.com |
| Blockage of Energy Metabolism | Inhibits key enzymes in metabolic pathways, disrupting the microbial energy supply. | nih.govdeepdyve.com |
Exploration of Anthracenetriols as Probes for Biological Processes
The inherent fluorescent properties of the anthracene (B1667546) core make anthracenetriol derivatives intriguing candidates for use as biological probes. Fluorescent probes are powerful tools for biosensing and bioimaging due to their high sensitivity, specificity, and rapid response. nih.gov They can be designed to report on changes in the cellular microenvironment (like pH or polarity) or to detect the presence of specific biomolecules such as enzymes or ions. nih.gov
While research into anthracenetriols specifically as probes is an emerging area, the principles of fluorescent probe design can be applied to this class of molecules. By modifying the anthracenetriol scaffold, it may be possible to develop probes that can:
Target Specific Organelles: Probes can be engineered to accumulate in specific cellular compartments like the mitochondria or the nucleus, allowing for the study of localized biological events. nih.gov
Detect Metal Ions: Reaction-based probes can be designed to "turn on" their fluorescence in the presence of specific metal ions like zinc or copper, which act as important signaling molecules in cells. nih.gov
Image Cellular Processes in Real-Time: The high photostability and potential for near-infrared emission in some fluorescent molecules are crucial for long-term tracking of biological processes with deep tissue penetration and low background signal. nih.gov
The development of reaction-based probes, which release a fluorophore following a specific chemical reaction, is a particularly promising strategy. nih.gov This approach can offer superior sensitivity compared to recognition-based probes, potentially allowing for the detection of very low concentrations of target molecules. nih.gov Given their structural foundation, anthracenetriols represent a versatile platform for the design of novel fluorescent probes to gain deeper insights into complex biological systems.
Structure Activity Relationship Sar of Substituted Anthracenetriols and Their Biological Potency
Contribution of Hydroxyl and Methoxy (B1213986) Groups to Pharmacological Activity
The presence and positioning of hydroxyl (-OH) and methoxy (-OCH₃) groups on the anthracene (B1667546) scaffold are critical determinants of the pharmacological profile of 3-Methoxy-6-methyl-1,8,9-anthracenetriol. Hydroxyl groups, particularly at positions 1, 8, and 9, significantly enhance the compound's polarity and its capacity for hydrogen bonding. This is a key factor in its interaction with biological receptors and enzymes. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating a strong and specific binding to the active sites of target proteins.
The methoxy group at position 3 introduces a different dynamic. While it can also participate in hydrogen bonding as an acceptor, its primary influence is electronic. The methoxy group is an electron-donating group, which can modulate the electron density of the aromatic ring system. This alteration in electronic distribution can affect the molecule's reactivity and its affinity for specific biological targets. For instance, in related anthracene derivatives, methoxy substitution has been shown to influence binding affinities at certain receptors. A study on methoxy-substituted 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) derivatives revealed that the position of the methoxy group significantly impacts binding affinity at the 5-HT(2A) receptor, with the 3-methoxy substituted compound showing high affinity. nih.gov This suggests that the methoxy group's oxygen atom may interact with hydrogen bond-donating sidechains within the receptor's binding site. nih.gov
Influence of Methyl Substitution on Receptor Binding and Selectivity
The methyl (-CH₃) group at the 6-position of this compound also plays a significant role in its structure-activity relationship. The methyl group is a small, hydrophobic substituent that can influence the compound's interaction with biological targets in several ways.
Firstly, the methyl group can modulate the electronic effects within the molecule, which can lead to increased stability and altered interactions with biological targets when compared to non-methylated analogs like 1,8,9-anthracenetriol. Secondly, the steric bulk of the methyl group, although relatively small, can be critical for receptor selectivity. It can either facilitate a better fit into a specific receptor pocket or, conversely, hinder binding to other receptors, thereby conferring selectivity.
In studies of other classes of compounds, such as N6-substituted 9-methyladenines, the introduction of a methyl group has been shown to significantly impact receptor potency and selectivity. nih.gov For example, N6-substitution on 9-methyladenine (B15306) can markedly increase potency at A1 adenosine (B11128) receptors while having a lesser effect on A2 receptors, leading to A1-selective antagonists. nih.gov This highlights how a methyl group can influence receptor binding and selectivity. While direct studies on the methyl group's influence in this compound are limited, the principles from related compounds suggest that the methyl group at the C-6 position is likely to play a key role in defining its specific biological target profile.
Table 1: Influence of Functional Groups on Pharmacological Properties
| Functional Group | Position | Contribution to Activity |
|---|---|---|
| Hydroxyl (-OH) | 1, 8, 9 | Enhances polarity, enables hydrogen bonding, influences solubility and biological activity. |
| Methoxy (-OCH₃) | 3 | Modulates electronic effects, can act as a hydrogen bond acceptor, influences receptor binding affinity. nih.gov |
| Methyl (-CH₃) | 6 | Increases stability, alters interaction with biological targets, influences receptor selectivity. nih.gov |
Conformational Flexibility and its Role in SAR
The anthracene ring system is a tricyclic aromatic framework that is largely planar. However, the substituents attached to this core can possess a degree of conformational flexibility. The hydroxyl and methoxy groups can rotate around their single bonds to the aromatic ring, allowing them to adopt various orientations. This flexibility is crucial for optimizing interactions with the binding sites of biological targets.
The ability of the hydroxyl and methoxy groups to orient themselves favorably within a receptor pocket can significantly enhance binding affinity and, consequently, biological potency. The specific conformation adopted by the molecule upon binding is often the one that maximizes favorable interactions (e.g., hydrogen bonds, van der Waals forces) and minimizes unfavorable steric clashes.
Comparative SAR Studies with Related Anthracene Derivatives (e.g., Anthraquinones)
A comparative analysis of the SAR of this compound with related anthracene derivatives, such as anthraquinones, provides valuable insights into the functional significance of its structural features. Anthraquinones are characterized by a 9,10-dione structure on the anthracene core, which distinguishes them from anthracenetriols.
One of the most well-known related compounds is chrysophanol, which is 1,8-dihydroxy-3-methyl-9,10-anthraquinone. solubilityofthings.com The key difference lies in the oxidation state of the central ring. In this compound, the central ring is reduced and contains a hydroxyl group at position 9, whereas in anthraquinones, this position is part of a ketone group. This structural difference has profound implications for the molecule's biological activity. The presence of the 9-hydroxyl group in the anthracenetriol allows for an additional hydrogen bonding interaction that is absent in anthraquinones.
Furthermore, compounds like anthralin (B1665566) (1,8-dihydroxy-9-anthrone) are also structurally related. caymanchem.comhoneywell.com Anthralin is used as an inhibitor of keratinocyte proliferation. caymanchem.com The SAR of these compounds highlights the importance of the substitution pattern on the anthracene ring. For example, the synthesis of 1,8-dihydroxy-3-acetyl-6-methyl-9,10-anthraquinone from emodin (B1671224) and its subsequent evaluation showed potent radiosensitizing effects. nih.gov This indicates that modifications at the 3-position can significantly alter the biological activity.
The comparison with anthraquinones underscores that the specific arrangement of hydroxyl, methoxy, and methyl groups plays a crucial role in defining the biological activity and reactivity of these compounds. solubilityofthings.com While anthraquinones have been studied for their potential as anticancer and antimalarial agents, the anthracenetriol structure of this compound suggests a potentially different spectrum of biological activities due to the altered electronic and hydrogen-bonding properties of the central ring. nih.gov
Table 2: Comparison with Related Anthracene Derivatives
| Compound | Key Structural Difference from this compound |
|---|---|
| Chrysophanol | 9,10-dione (anthraquinone) structure; lacks 9-OH and 3-methoxy group. solubilityofthings.com |
| Anthralin | Lacks 3-methoxy and 6-methyl groups; is a 9-anthrone. caymanchem.comhoneywell.com |
| 1,8-dihydroxy-3-acetyl-6-methyl-9,10-anthraquinone | 9,10-dione structure; has an acetyl group at position 3 instead of a methoxy group. nih.gov |
Concluding Remarks and Prospective Research Directions for 3 Methoxy 6 Methyl 1,8,9 Anthracenetriol
Synthesis of Current Knowledge and Identified Gaps in Research
Current scientific knowledge on 3-Methoxy-6-methyl-1,8,9-anthracenetriol is sparse, with direct research on this specific compound being limited. The bulk of available information is contextual, derived from studies on its core structure, 1,8,9-anthracenetriol (also known as Dithranol), and closely related analogues. A significant portion of research has focused on the broader class of anthraquinones and their derivatives, which are recognized for their diverse biological activities and structural variety, often isolated from natural sources like marine-derived fungi. nih.govmdpi.comchemrxiv.org
A closely related compound, 3-methyl-1,8,9-anthracenetriol (B190791), has been identified in computational studies as a potential candidate for pancreatic cancer treatment. researchgate.netresearchgate.net These in-silico studies highlighted its strong binding affinity for the protein PTK2, suggesting that it could act as a potent inhibitor of Focal Adhesion Kinase 1, a key factor in pancreatic cancer progression. researchgate.net This provides a crucial starting point for investigating the therapeutic potential of this compound, as the addition of a methoxy (B1213986) group could significantly alter its biological activity and pharmacokinetic properties.
The primary gap in research is the lack of empirical data on this compound itself. There is a need for fundamental research to characterize its physicochemical properties, spectroscopic data, and potential biological activities through in-vitro and in-vivo studies. Furthermore, its natural occurrence, biosynthetic pathways, and potential for chemical synthesis remain largely unexplored. While the general biosynthetic routes for fungal anthraquinones are being studied, the specific pathways leading to this methoxy derivative are unknown. mdpi.com
Emerging Methodologies and Technologies for Future Studies
Future investigations into this compound will benefit significantly from the application of modern analytical and computational techniques.
Advanced Spectrometry and Imaging: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be essential for the accurate identification and structural elucidation of the compound, whether isolated from natural sources or synthesized in the laboratory. The use of 1,8,9-anthracenetriol as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry suggests that this technique could be particularly useful for analyzing anthracenetriol derivatives. uni-hamburg.de
Computational Chemistry and Molecular Modeling: As demonstrated with its non-methoxylated analogue, molecular docking and molecular dynamics simulations are powerful tools for predicting the biological targets of this compound and elucidating its mechanism of action at a molecular level. researchgate.netresearchgate.net These computational approaches can prioritize experimental studies and guide the design of more potent derivatives.
"Omics" Technologies: A genomics-driven approach, including genome mining of fungal strains, can help identify the biosynthetic gene clusters responsible for producing anthracenetriol derivatives. mdpi.com This would not only provide insights into its natural production but also open avenues for its biotechnological synthesis. Metabolomics studies can be employed to detect and quantify the compound in complex biological samples.
High-Throughput Screening (HTS): HTS techniques can be utilized to rapidly screen this compound against a wide range of biological targets, such as various cancer cell lines and microbial pathogens. This can accelerate the discovery of its potential therapeutic applications. The known antibacterial and anticancer activities of many anthraquinones make this a promising avenue of research. nih.gov
Conceptual Frameworks for Harnessing Anthracenetriol Derivatives in Advanced Research
The unique chemical scaffold of this compound and its derivatives can be leveraged within several advanced research frameworks.
Bioinspired Synthesis and Medicinal Chemistry: The anthracenetriol core can serve as a versatile scaffold for the development of novel therapeutic agents. A key conceptual framework would involve the synthesis of a library of derivatives with varied substitutions at different positions of the anthracene (B1667546) ring. This would allow for a systematic exploration of the structure-activity relationship (SAR), aiming to optimize biological activity and drug-like properties. The insights gained from the computational studies on 3-methyl-1,8,9-anthracenetriol provide a strong rationale for focusing on anticancer applications. researchgate.netresearchgate.net
Chemical Probes for Systems Biology: Fluorescently tagged or biotinylated derivatives of this compound could be synthesized to serve as chemical probes. These probes would enable the identification of its cellular targets and the elucidation of its mechanism of action through techniques like affinity chromatography and fluorescence microscopy. This approach would move beyond simple screening to a deeper understanding of the compound's role in cellular processes.
Development of Novel Materials: The chromophoric nature of the anthraquinone (B42736) and anthracenetriol backbone suggests potential applications in materials science. nih.gov Research could be directed towards the development of novel dyes, pigments, or functional materials with specific optical or electronic properties. The ability of hydroxyanthraquinones to form stable complexes with metal ions could also be explored for applications in catalysis or sensing. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
